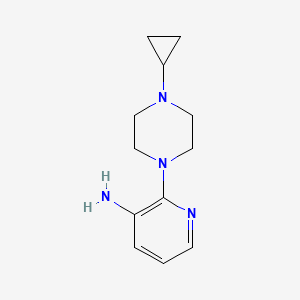

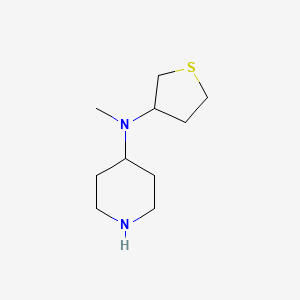

![molecular formula C14H20N2O B1464593 1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one CAS No. 1018257-85-6](/img/structure/B1464593.png)

1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one

Übersicht

Beschreibung

“1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one” is a compound with the linear formula C8H16N2O . It has a molecular weight of 156.23 . The IUPAC name for this compound is (1-acetyl-3-piperidinyl)methanamine .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, has been a topic of interest in recent years . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Physical And Chemical Properties Analysis

The compound “this compound” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Discovery and Investigation of Antineoplastic Agents

A series of compounds related to 1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one have been explored for their potential as antineoplastic agents. The compounds demonstrate significant cytotoxic properties, often surpassing contemporary cancer drugs. Notable features include tumor-selective toxicity and the ability to modulate multi-drug resistance. Their modes of action include apoptosis induction, reactive oxygen species generation, and mitochondrial function disruption, presenting a promising avenue for cancer treatment development (Mohammad Hossain et al., 2020).

Organotin(IV) Complexes in Cancer Research

Organotin(IV) complexes, incorporating structures similar to this compound, have shown remarkable anticarcinogenic properties. The efficacy of these complexes is attributed to the stability of ligand-Sn bonds and the lipophilic nature provided by the organotin moiety, highlighting their potential in antitumor activity and cytotoxicity research (Saqib Ali et al., 2018).

Chemical Inhibition of Cytochrome P450 Isoforms

The chemical structure of this compound and its derivatives have been investigated for their role in inhibiting Cytochrome P450 (CYP) isoforms. These compounds serve as potent and selective inhibitors, crucial for understanding drug-drug interactions and developing safer pharmaceuticals (S. C. Khojasteh et al., 2011).

Nucleophilic Aromatic Substitution Reactions

Research on compounds like this compound has contributed to understanding nucleophilic aromatic substitution reactions, specifically the interaction with nitro-groups. This knowledge is fundamental in the synthesis of new organic compounds with potential pharmaceutical applications (F. Pietra et al., 1972).

Role in D2-like Receptor Ligand Synthesis

Arylcycloalkylamines, which include structural features of this compound, have been identified as key pharmacophoric groups in the synthesis of D2-like receptor ligands. These compounds are being studied for their potential in treating neuropsychiatric disorders, offering insights into the role of arylalkyl substituents in enhancing potency and selectivity (D. Sikazwe et al., 2009).

Safety and Hazards

The compound “1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one” is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

The future directions for the study and application of “1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one” and similar piperidine derivatives are likely to involve the continued exploration of their synthesis, functionalization, and pharmacological application . This includes the development of fast and cost-effective methods for the synthesis of substituted piperidines , as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Wirkmechanismus

Target of Action

Similar compounds have been found to target the serine/threonine-protein kinase chk1 . This protein plays a crucial role in cell cycle regulation, DNA repair, and cell survival.

Mode of Action

Based on its structural similarity to other piperidine derivatives, it may interact with its target protein, potentially altering its function and leading to changes in cellular processes .

Biochemical Pathways

Given its potential target, it may influence pathways related to cell cycle regulation and dna repair .

Result of Action

If it does indeed target the serine/threonine-protein kinase chk1, it could potentially influence cell cycle progression and dna repair mechanisms .

Biochemische Analyse

Biochemical Properties

1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine-protein kinase Chk1, which is crucial for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of serine/threonine-protein kinase Chk1, leading to alterations in cell cycle progression and DNA repair mechanisms . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with serine/threonine-protein kinase Chk1 results in the modulation of the enzyme’s activity, which is essential for DNA damage response . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that it can have sustained effects on cellular processes, such as prolonged activation or inhibition of specific signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Studies have shown that there is a threshold dosage beyond which the compound’s effects become detrimental, leading to cellular toxicity and adverse physiological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular processes . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA repair enzymes or to the mitochondria to influence metabolic processes . These localizations are essential for the compound’s role in various cellular functions.

Eigenschaften

IUPAC Name |

1-[3-(aminomethyl)piperidin-1-yl]-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c15-10-13-7-4-8-16(11-13)14(17)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRYDZUXGWZVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(6-chloropyrimidin-4-yl)amino]-3-methylbutanoate](/img/structure/B1464520.png)

![2-[3-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1464521.png)

![3-chloro-N-[(oxolan-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464526.png)

![4-[(3-Chloropyrazin-2-yl)amino]cyclohexan-1-ol](/img/structure/B1464528.png)

![2-[(3-Chloropyrazin-2-yl)amino]butan-1-ol](/img/structure/B1464530.png)

![{1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464533.png)